N'-(2H-pyrazolo[3,4-b]pyridin-3-ylsulfonyl)cyclopentanecarbohydrazide
Description
N'-(2H-pyrazolo[3,4-b]pyridin-3-ylsulfonyl)cyclopentanecarbohydrazide is a complex organic compound belonging to the class of pyrazolopyridines. These compounds are characterized by their fused pyrazole and pyridine rings, which confer unique chemical properties and biological activities
Properties
IUPAC Name |
N'-(2H-pyrazolo[3,4-b]pyridin-3-ylsulfonyl)cyclopentanecarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S/c18-11(8-4-1-2-5-8)15-17-21(19,20)12-9-6-3-7-13-10(9)14-16-12/h3,6-8,17H,1-2,4-5H2,(H,15,18)(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMIJWHRSFGIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NNS(=O)(=O)C2=C3C=CC=NC3=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-(2H-pyrazolo[3,4-b]pyridin-3-ylsulfonyl)cyclopentanecarbohydrazide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors, such as pyrazole derivatives and pyridine derivatives. Subsequent functionalization introduces the sulfonyl and carbohydrazide groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N'-(2H-pyrazolo[3,4-b]pyridin-3-ylsulfonyl)cyclopentanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: Biologically, N'-(2H-pyrazolo[3,4-b]pyridin-3-ylsulfonyl)cyclopentanecarbohydrazide has shown potential as a lead compound in drug discovery. Its derivatives have been evaluated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: In medicine, this compound and its derivatives are being explored for their therapeutic potential. Studies have indicated their efficacy in inhibiting certain enzymes and receptors, which could lead to the development of new treatments for various diseases.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N'-(2H-pyrazolo[3,4-b]pyridin-3-ylsulfonyl)cyclopentanecarbohydrazide exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{_3{Design, synthesis and biological evaluation of pyrazolo3,4- b .... The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents and functional groups[_{{{CITATION{{{_3{Design, synthesis and biological evaluation of pyrazolo3,4- b ....
Cyclopentanecarbohydrazide derivatives: These compounds have similar carbohydrazide groups but differ in their aromatic or heterocyclic components.
Uniqueness: N'-(2H-pyrazolo[3,4-b]pyridin-3-ylsulfonyl)cyclopentanecarbohydrazide is unique due to its specific combination of the pyrazolo[3,4-b]pyridine core and the cyclopentanecarbohydrazide group. This combination confers distinct chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
